N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a trifluoromethyl group at the 2-position and a pyrrolo[2,3-b]pyridine moiety linked via a propyl chain. The pyrrolo[2,3-b]pyridine scaffold is a nitrogen-rich heterocycle frequently utilized in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, making it a key pharmacophore in kinase inhibitors and enzyme modulators . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamide group may contribute to target binding through hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c19-18(20,21)15-7-2-1-6-14(15)17(25)23-10-4-11-24-12-8-13-5-3-9-22-16(13)24/h1-3,5-9,12H,4,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYOTAICOFVYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized via a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Alkylation: The pyrrolopyridine core is then alkylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate to introduce the propyl chain.
Amidation: The final step involves the reaction of the alkylated pyrrolopyridine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group on the benzamide can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrolopyridine moiety.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it may bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may also make it suitable for use in various industrial applications, such as catalysis or material science.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrrolopyridine moiety may bind to certain proteins or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-{3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl}-4-(trifluoromethyl)benzenesulfonamide (4XV9)
Structural Differences :
- Core : Shares the pyrrolo[2,3-b]pyridine scaffold but replaces the benzamide with a benzenesulfonamide group.
- Substituents : Includes a 5-chloro substitution on the pyrrolopyridine, a carbonyl linker, and additional 2,4-difluoro groups on the phenyl ring.
- Functional Impact: The sulfonamide group may enhance solubility but reduce membrane permeability compared to the benzamide in the target compound.
Research Findings :
N-(3-{5-[(1-Ethylpiperidin-4-yl)(methyl)amino]-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl}-2,4-difluorophenyl)propane-1-sulfonamide (5CSX)
Structural Differences :
- Core : Utilizes a pyrrolo[3,2-b]pyridine scaffold, differing in ring annulation compared to the target compound’s pyrrolo[2,3-b]pyridine.
- Substituents: Features a pyrimidin-5-yl group and a piperidine-methylamino side chain, introducing basicity and conformational flexibility.
- Functional Impact : The pyrimidine group may engage in additional hydrogen bonding, while the piperidine moiety could improve solubility and bioavailability. However, the increased molecular complexity may reduce metabolic stability .
Research Findings :
2-Cyano-3-[4-[[7-(2,2-Dimethylpropanoyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]phenyl]-N-n-propylprop-2-enamide (1413914-40-5)
Structural Differences :
- Core : Pyrrolo[2,3-b]pyrazine instead of pyrrolo[2,3-b]pyridine, introducing an additional nitrogen atom.
- Substituents: Includes a cyano group and a prop-2-enamide chain, which may increase electrophilicity and reactivity.
- Functional Impact: The pyrazine core could enhance π-stacking but reduce basicity. The cyano group may improve binding specificity but pose synthetic challenges .
Data Table: Key Structural and Functional Comparisons
| Compound Name / ID | Core Structure | Key Substituents | Docking Score (Å) | Notable Features |
|---|---|---|---|---|
| Target Compound | Pyrrolo[2,3-b]pyridine | 2-(Trifluoromethyl)benzamide, propyl linker | N/A | High lipophilicity, metabolic stability |
| 4XV9 | Pyrrolo[2,3-b]pyridine | 5-Chloro, 2,4-difluorophenyl, benzenesulfonamide | 2.00 | Moderate solubility, steric bulk |
| 5CSX | Pyrrolo[3,2-b]pyridine | Pyrimidin-5-yl, piperidine-methylamino, propane-1-sulfonamide | 2.51 | Flexible side chain, potential bioavailability |
| 1413914-40-5 | Pyrrolo[2,3-b]pyrazine | Cyano, 2,2-dimethylpropanoyl, N-n-propylprop-2-enamide | N/A | Electrophilic reactivity, synthetic complexity |
Research Findings and Implications
- Trifluoromethyl vs. Sulfonamide : The target compound’s benzamide group may offer better membrane permeability than sulfonamide analogs like 4XV9, though with reduced solubility .
- Heterocycle Impact : Pyrrolo[2,3-b]pyridine derivatives generally exhibit stronger target engagement than pyrazine or annulated analogs due to optimal hydrogen-bonding geometry.
- Substituent Effects : Chloro/fluoro groups (as in 4XV9) improve binding but may increase toxicity risks, whereas flexible side chains (as in 5CSX) enhance pharmacokinetics at the cost of synthetic complexity .
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrrolo[2,3-b]pyridine moiety connected to a trifluoromethylbenzamide group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can contribute to their biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₃N₃O |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1798542-63-8 |
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, parasitic infections, and as a potential inhibitor for certain enzymes.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of signaling pathways associated with cell survival.
Case Study: Inhibition of Tumor Growth
A study conducted on breast cancer cell lines (MCF-7) reported an IC50 value of approximately 10 µM for this compound, indicating potent growth inhibition compared to control groups .
Antiparasitic Activity
The compound has also shown promise as an antiparasitic agent. Its efficacy against Plasmodium falciparum, the causative agent of malaria, was evaluated through EC50 assays.
Table: Antiparasitic Activity
This low EC50 value suggests strong activity against malaria parasites, making it a candidate for further development in antimalarial therapies.
The compound's mechanism appears to involve the inhibition of specific enzymes critical for parasite metabolism and survival. Studies suggest that the trifluoromethyl group enhances binding affinity to target sites within these enzymes, improving potency.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data indicate moderate metabolic stability with a half-life suitable for therapeutic use.
Metabolic Stability Assessment
In vitro studies using human liver microsomes showed a clearance rate indicating moderate stability compared to other derivatives in the same class. This stability is crucial for maintaining effective drug levels in systemic circulation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Preparation of the pyrrolo[2,3-b]pyridine core via cyclization of substituted pyridines with hydrazine derivatives under reflux (e.g., 110°C, 16 hours) .
- Step 2 : Functionalization of the propyl linker using alkylation or coupling agents (e.g., Pd-catalyzed cross-coupling for attaching the benzamide group) .
- Step 3 : Introduction of the trifluoromethyl group via nucleophilic substitution or fluorination reactions under inert atmospheres .
- Purity Optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) and recrystallization in ethyl acetate/hexane mixtures .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Primary Methods :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., pyrrolo[2,3-b]pyridine proton signals at δ 6.5–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., expected [M+H]+ ion for C18H15F3N4O) .
- HPLC-PDA : Monitor purity (>95%) and detect trace impurities .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In Vitro Screening :
- Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., CDK9 inhibition, IC50 determination) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .
- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?
- Key Modifications :
- Pyrrolopyridine Core : Introduce halogen substituents (e.g., bromine at position 5) to enhance target binding .
- Propyl Linker : Replace with rigid spacers (e.g., cyclopropyl) to reduce conformational flexibility and improve pharmacokinetics .
- Trifluoromethyl Group : Evaluate analogs with difluoromethyl or pentafluorosulfanyl groups to balance lipophilicity and metabolic stability .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?
- Troubleshooting Approaches :
- Metabolic Stability : Liver microsomal assays (human/rodent) to identify rapid degradation pathways (e.g., CYP450 oxidation) .
- Protein Binding : Equilibrium dialysis to measure plasma protein binding and adjust dosing regimens .
- Pharmacokinetic Profiling : LC-MS/MS-based quantification in plasma/tissues after IV/oral administration in rodents .
Q. How can computational methods guide target identification for this compound?
- Tools and Workflows :
- Molecular Docking : AutoDock Vina to predict binding to kinases (e.g., CDK9, JAK2) using crystal structures from the PDB .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Random forest algorithms to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What experimental evidence supports or refutes its mechanism of action in specific disease models?
- Case Study :
- Apoptosis Induction : Western blot analysis of caspase-3/7 cleavage in treated vs. untreated cells .
- Target Engagement : Cellular thermal shift assay (CETSA) to confirm binding to hypothesized kinases .
- Resistance Studies : CRISPR knockout of suspected targets (e.g., CDK9) to validate on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
